Methyl 2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetate” is a chemical compound with the CAS Number: 478029-53-7 . It has a molecular weight of 347.37 . The IUPAC name for this compound is methyl 2- (12,14-dioxo-9,10-dihydro-9,10- [3,4]epipyrroloanthracen-13-yl)acetate . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H17NO4/c1-26-15 (23)10-22-20 (24)18-16-11-6-2-3-7-12 (11)17 (19 (18)21 (22)25)14-9-5-4-8-13 (14)16/h2-9,16-19H,10H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 347.37 . The InChI code, which describes its molecular structure, is 1S/C21H17NO4/c1-26-15 (23)10-22-20 (24)18-16-11-6-2-3-7-12 (11)17 (19 (18)21 (22)25)14-9-5-4-8-13 (14)16/h2-9,16-19H,10H2,1H3 .Applications De Recherche Scientifique
Crystallographic Studies
The compound has been studied in crystallographic research to understand its structural properties. For instance, the study of 10-Methyl-9,11-annulated dibenzobarrelene reveals insights into the crystal structures of similar complex molecules, highlighting π–π stacking interactions and C—H...π interactions (Devassia et al., 2018).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of compounds with similar complex structures. For example, the synthesis of macrocyclic compounds like 22,24,25-trimethyl-8,11,14-trioxa-25-azatetracyclo[19.3.1.02,7.015,20]pentacosa-2,4,6,15 (20),16,18-hexaen-23-one demonstrates the methodologies used in creating and analyzing such molecules (Nguyen et al., 2017).
Chemical Reactions and Interactions
Studies also explore the chemical reactions and interactions involving similar compounds. The research on Oxetane Formation by 1,3-Migration of Benzyloxy Group in 7-Oxabicyclo[2.2.1]hept-2-yl Cations is an example of how these complex molecules behave under certain chemical conditions (Mosimann & Vogel, 2000).
Pharmaceutical Applications
While avoiding specifics on drug use and dosage, it's noteworthy that similar compounds have been investigated for pharmaceutical applications. For instance, the study on SYNTHESIS OF METHYL [6-(2-AMINO-1,3-THIAZOL-4-YL)-3-OXO-1,4- BENZOXAZIN-2-YL] ACETATES AS POSSIBLE COX-2 / 5-LOX INHIBITORS reflects the potential medicinal properties of structurally complex compounds (Reddy & Rao, 2008).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The safety precautions recommended include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell .
Mécanisme D'action
Mode of Action
Based on its structure, it is plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it is likely that this compound could influence multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .
Propriétés
IUPAC Name |
methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-26-15(23)10-22-20(24)18-16-11-6-2-3-7-12(11)17(19(18)21(22)25)14-9-5-4-8-13(14)16/h2-9,16-19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKUPYNMVNJZKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.